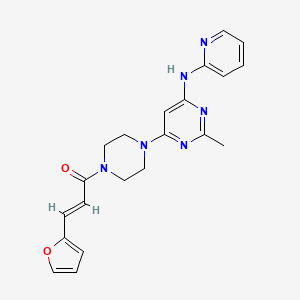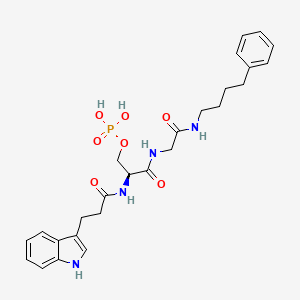![molecular formula C20H18N4OS B2639656 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 671199-47-6](/img/structure/B2639656.png)
2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoline core, which is a fused ring system containing both triazole and quinoline moieties, and a sulfanyl group attached to an acetamide moiety.
作用機序
Target of Action
Related compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have been found to interact with dna as intercalators .
Mode of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate dna . This suggests that 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE may also interact with DNA in a similar manner.
Biochemical Pathways
Dna intercalation can disrupt dna replication and transcription, leading to cell death, which is a common mechanism of action for many anticancer drugs .
Pharmacokinetics
The in silico admet profiles of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated .
Result of Action
Related compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have shown anti-proliferative effects against various cancer cell lines .
生化学分析
Biochemical Properties
The compound 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has been found to interact with DNA, specifically through intercalation . This interaction with DNA is significant as it can influence the function of various enzymes and proteins within the cell .
Cellular Effects
In cellular studies, this compound has shown to have anti-proliferative effects on HepG2, HCT-116, and MCF-7 cancer cell lines . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA. The compound potently intercalates DNA, which can lead to changes in gene expression and enzyme activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .
化学反応の分析
Types of Reactions
2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the quinoline ring .
科学的研究の応用
2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
類似化合物との比較
Similar Compounds
7-chloro-1-methyl-5-phenyl [1,2,4]triazolo [4,3-a]quinoline: Known for its anticancer activity.
1-[(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-[(5-METHYL [1,2,4]TRIAZOLO [4,3-A]QUINOLIN-1-YL)SULFANYL]ETHANONE: Studied for its potential as a kinase inhibitor.
Uniqueness
2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its triazoloquinoline core provides a versatile scaffold for further modifications, making it a valuable compound in medicinal chemistry and drug discovery .
特性
IUPAC Name |
N-(3-methylphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-6-5-8-16(10-13)21-18(25)12-26-20-23-22-19-14(2)11-15-7-3-4-9-17(15)24(19)20/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKITPAIBFTSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2639573.png)
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2639574.png)
![4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2639577.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2639579.png)
![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2639582.png)
![2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2639583.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2639584.png)


![N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2639589.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639591.png)
![9-(4-ethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2639593.png)
![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2639594.png)
![2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate](/img/structure/B2639595.png)
